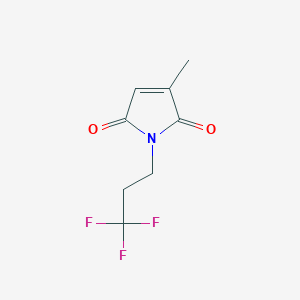

3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

3-Methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a fluorinated pyrrolidine-dione derivative characterized by a five-membered lactam ring containing two ketone groups (dione) and a 3,3,3-trifluoropropyl substituent. Such fluorinated pyrrolidine-diones are often explored in medicinal and agrochemical research due to their metabolic stability and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

3-methyl-1-(3,3,3-trifluoropropyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-5-4-6(13)12(7(5)14)3-2-8(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCCPWSGEJKVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular structure of 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be described as follows:

- Molecular Formula : C₉H₈F₃N₁O₂

- Molecular Weight : Approximately 233.16 g/mol

This compound features a pyrrole ring with a trifluoropropyl substituent, which is significant for its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit notable antimicrobial activity. For instance, derivatives of pyrrole have been shown to have significant inhibitory effects against various bacterial strains. A study demonstrated that certain pyrrole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations (10-20 µg/mL) .

Anticancer Activity

There is emerging evidence that compounds with structural similarities to 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione may possess anticancer properties. A specific case study involving pyrrole derivatives revealed that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the activation of caspase pathways .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound. In vitro assays showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a possible role in protecting against neurodegenerative diseases .

Table of Biological Activities

| Activity Type | Model Organism/Cell Line | Concentration Tested | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Inhibition of growth |

| Anticancer | MCF-7 cells | 20 µg/mL | Induction of apoptosis |

| Neuroprotection | Neuronal cell cultures | Varies | Reduction in oxidative stress markers |

Detailed Research Findings

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of similar pyrrole compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains .

- Anticancer Mechanism : Research outlined in Cancer Letters detailed the apoptotic pathways activated by pyrrole derivatives in cancer cells. The study utilized flow cytometry to quantify apoptosis and confirmed the involvement of caspases .

- Neuroprotection Assessment : An investigation reported in Neuroscience Letters evaluated the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. Results indicated a significant decrease in cell death compared to controls .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that compounds similar to 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrole-diones can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that specific substitutions on the pyrrole ring enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis.

Material Science Applications

Fluorinated Polymers

Due to the presence of trifluoropropyl groups, this compound can be utilized in synthesizing fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and sealants.

Nanocomposite Materials

Incorporating this compound into nanocomposite materials has been explored to enhance mechanical properties and thermal stability. Research indicates that adding fluorinated compounds can improve the barrier properties of polymer films used in packaging.

Agrochemical Applications

Pesticide Development

The structure of 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione allows for modifications that can lead to the development of novel pesticides. Preliminary studies suggest that derivatives exhibit effective insecticidal activity against common agricultural pests.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Induces apoptosis in cancer cells |

| Anti-inflammatory agents | Inhibits pro-inflammatory cytokines | |

| Material Science | Fluorinated polymers | Enhanced chemical resistance and thermal stability |

| Nanocomposite materials | Improved mechanical properties and barrier functions | |

| Agrochemicals | Pesticide development | Effective against agricultural pests |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives including 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione. The results indicated that specific modifications led to enhanced activity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than existing chemotherapeutics.

Case Study 2: Material Science Innovations

Research conducted at a leading polymer science institute explored the incorporation of trifluoropropyl-containing compounds into polyimide films. The resulting materials exhibited improved thermal stability and lower surface energy compared to traditional polyimides, making them suitable for high-performance applications in aerospace and electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoropropyl vs. Aryl Groups

Example Compound : 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole derivatives (e.g., compounds from ) .

- Lipophilicity: The aliphatic trifluoropropyl chain increases logP (octanol-water partition coefficient) compared to aromatic trifluoromethoxy substituents, enhancing membrane permeability.

- Synthetic Routes : Both compounds employ polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) for nucleophilic substitutions, but the trifluoropropyl derivative may require milder conditions due to reduced steric hindrance compared to bulky aryl groups .

Core Structure: Dihydrodione vs. Aromatic Pyrroles

Example Compound : 2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles .

- Reactivity : The dihydrodione core in the target compound is more electrophilic due to the electron-deficient dione moiety, enabling reactions such as Michael additions or cycloadditions. In contrast, fully aromatic pyrroles (e.g., ) exhibit resonance stabilization, reducing electrophilicity.

- Stability : The saturated dihydrodione ring is less prone to oxidation than aromatic pyrroles but may undergo ring-opening under strong acidic or basic conditions.

Fluorination Patterns: Trifluoropropyl vs. Trifluoromethyl

Example Compound : Maleic anhydride derivatives with trifluoromethyl substituents.

- Steric Impact : The trifluoropropyl group introduces a flexible three-carbon chain, reducing steric constraints compared to rigid trifluoromethyl groups directly attached to the ring.

- Solubility: The longer chain in the trifluoropropyl derivative improves solubility in nonpolar solvents, whereas trifluoromethylated analogs are more polar.

Data Table: Comparative Properties of Selected Pyrrole-Dione Derivatives

| Compound Name | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Key Reactivity |

|---|---|---|---|---|

| Target Compound | 3,3,3-Trifluoropropyl | ~239.2 | ~1.8 | Electrophilic dione, nucleophilic substitutions |

| 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole | Trifluoromethoxy aryl | ~285.7 | ~2.5 | Aromatic stabilization, SNAr reactions |

| 3-Trifluoromethyl-pyrrolidine-2,5-dione | Trifluoromethyl | ~183.1 | ~0.9 | High polarity, ring-opening reactions |

Research Implications and Challenges

- Structural Analysis : Crystallographic studies of the target compound may utilize SHELX software (e.g., SHELXL for refinement) to resolve its conformation and intermolecular interactions, a common approach for small-molecule characterization .

- Synthetic Optimization : The trifluoropropyl group’s introduction requires careful control of reaction conditions to avoid side reactions, as seen in analogous pyrrole syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.